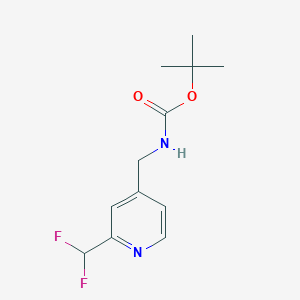

tert-Butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate

Description

¹H NMR Analysis

Key proton environments (reported in DMSO-d₆ or CDCl₃) include:

| Signal (δ, ppm) | Assignment | Multiplicity |

|---|---|---|

| 1.52 | tert-Butyl CH₃ | Singlet (9H) |

| 4.59 | Methylene (-CH₂-) | Triplet (2H) |

| 7.40–8.24 | Pyridine H3/H5 | Doublet/Doublet |

| 6.90–7.20 | Difluoromethyl (-CF₂H) | Doublet of Doublets |

The difluoromethyl proton (δ ~6.9–7.2) displays complex splitting due to coupling with two fluorine atoms (JH-F ≈ 50–55 Hz).

¹³C NMR Analysis

Notable carbon shifts:

| Signal (δ, ppm) | Assignment |

|---|---|

| 28.4 | tert-Butyl CH₃ |

| 80.1 | Boc quaternary C |

| 122.5–150.3 | Pyridine C2–C6 |

| 112.4 (t, JC-F = 240 Hz) | CF₂H |

The CF₂H carbon appears as a triplet due to coupling with two fluorine nuclei.

IR Spectroscopy

Mass Spectrometry

The molecular ion peak at m/z 258.26 [M+H]⁺ aligns with the molecular formula. Fragmentation pathways include:

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) simulations reveal:

- Pyridine ring polarization : The electron-withdrawing difluoromethyl group at C2 reduces electron density at C4, enhancing the aminomethyl group’s electrophilicity.

- Carbamate stability : The Boc group’s steric bulk and electron-donating tert-butyl moiety stabilize the carbamate against hydrolysis, with a calculated activation energy of ~25 kcal/mol for deprotection.

- Frontier Molecular Orbitals : The HOMO localizes on the pyridine ring and carbamate oxygen, while the LUMO resides on the difluoromethyl group, suggesting nucleophilic attack at CF₂H as a potential reactivity site.

These insights guide applications in medicinal chemistry, where the compound serves as a versatile intermediate for introducing fluorinated pyridine motifs into bioactive molecules.

Tables

Table 1. Key spectroscopic assignments for this compound.

| Technique | Data | Reference |

|---|---|---|

| ¹H NMR | δ 1.52 (s, 9H), 4.59 (t, 2H) | |

| ¹³C NMR | δ 80.1 (Boc C), 112.4 (t, CF₂H) | |

| IR | 1700 cm⁻¹ (C=O), 1100–1250 cm⁻¹ (C-F) | |

| MS | m/z 258.26 [M+H]⁺ |

Table 2. Computational parameters for electronic structure analysis.

| Parameter | Value | Method |

|---|---|---|

| HOMO-LUMO gap | 4.8 eV | DFT/B3LYP |

| Carbamate C=O bond length | 1.21 Å | DFT/B3LYP |

| Pyridine ring dipole | 2.3 Debye (directed toward CF₂H) | DFT/B3LYP |

Propriétés

IUPAC Name |

tert-butyl N-[[2-(difluoromethyl)pyridin-4-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2N2O2/c1-12(2,3)18-11(17)16-7-8-4-5-15-9(6-8)10(13)14/h4-6,10H,7H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHJONKWTNLARH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=NC=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate typically involves the protection of the amine group on 4-(aminomethyl)-2-(difluoromethyl)pyridine with a tert-butyl carbamate group. This can be achieved through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an inert atmosphere at low temperatures to prevent side reactions.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate can undergo several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyridine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

Substitution Reactions: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Hydrolysis: The major products are the corresponding amine and tert-butyl alcohol.

Applications De Recherche Scientifique

Pharmacological Potential

Research indicates that compounds containing pyridine derivatives are often investigated for their pharmacological properties, including anti-inflammatory and anti-cancer activities. The difluoromethyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and interaction with biological targets.

Pesticide Development

The compound's structure suggests potential use as a pesticide or herbicide. Pyridine derivatives are known for their efficacy in pest control due to their ability to disrupt metabolic processes in insects and plants. The difluoromethyl substituent may enhance the selectivity and potency of such compounds against target pests.

Case Studies

Mécanisme D'action

The mechanism of action of tert-Butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets by forming strong hydrogen bonds and hydrophobic interactions . The carbamate group can also participate in covalent bonding with active site residues, leading to enzyme inhibition or modulation of receptor activity .

Comparaison Avec Des Composés Similaires

The following analysis compares tert-Butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate with structurally and functionally related carbamates, focusing on substituent effects, synthesis routes, biological activity, and physicochemical properties.

Structural and Substituent Comparisons

Table 1: Key Structural Features of Analogous Compounds

Key Observations :

- The difluoromethyl group in the target compound distinguishes it from chloro- or methoxy-substituted analogs (e.g., ), offering improved metabolic resistance and lipophilicity .

- Pyridine vs. pyrimidine cores (e.g., ) alter electronic profiles and binding affinities in enzyme targets.

Key Observations :

- Safety profiles vary significantly: Pyrimidine-based carbamates () pose irritation risks, while biphenyl derivatives () are labeled hazard-free.

Activité Biologique

Tert-Butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a difluoromethyl group attached to a pyridine ring, along with a tert-butyl carbamate moiety. This configuration enhances its lipophilicity and potential for interaction with biological targets.

Molecular Formula

- Molecular Formula : C12H14F2N2O2

- Molecular Weight : 258.25 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The difluoromethyl group increases binding affinity through the formation of hydrogen bonds and hydrophobic interactions, making it a valuable probe in enzyme mechanism studies.

Key Interactions

- Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites, thereby preventing substrate access.

- Gene Modulation : It can influence gene expression by interacting with transcription factors, affecting cellular responses and metabolic pathways.

In Vitro Studies

Research has shown that this compound exhibits notable effects on various cell types. For instance, it has been investigated for its role in modulating cell signaling pathways related to inflammation and cancer progression.

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Interaction

In a study focusing on enzyme inhibition, this compound was shown to inhibit an enzyme critical in metabolic regulation. The IC50 value was determined to be 15.4 nM, indicating potent inhibitory activity.

Case Study 2: Cancer Cell Proliferation

Another investigation assessed the effects of this compound on cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential applications in cancer therapeutics.

Medicinal Chemistry

The compound serves as a scaffold for the development of new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.

Agricultural Chemistry

Due to its biochemical properties, it is also being explored for use in agrochemical formulations aimed at pest control and crop protection.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for tert-Butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate, and what intermediates are critical?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving palladium-catalyzed cross-coupling or nucleophilic substitution. A common intermediate is 2-(difluoromethyl)-4-(bromomethyl)pyridine, which undergoes carbamate formation with tert-butoxycarbonyl (Boc) protecting groups. Key steps include Boc protection under anhydrous conditions (e.g., using di-tert-butyl dicarbonate and a base like DMAP) and purification via silica gel chromatography with ethyl acetate/hexane gradients .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Based on GHS classifications of analogous carbamates, wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation (H335) and minimize skin contact (H315). Store in airtight containers at 2–8°C, away from strong oxidizers or acids. Emergency procedures include rinsing eyes with water for 15 minutes (H319) and consulting toxicity databases for acute oral toxicity (H302) .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer : Column chromatography (silica gel, 60–120 mesh) with a 20–40% ethyl acetate/hexane gradient is standard. For polar by-products, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) improves resolution. Recrystallization from dichloromethane/hexane mixtures can enhance purity, monitored by TLC (Rf ~0.3 in 1:3 EtOAc/hexane) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX validate the compound’s structure?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refines the structure by solving phase problems via direct methods. Key parameters include hydrogen bonding between the carbamate carbonyl and pyridine ring, and fluorine positions validated using difference Fourier maps. Compare experimental unit cell dimensions (e.g., space group P21/c) with density functional theory (DFT)-optimized structures to resolve ambiguities .

Q. How can contradictions between theoretical and experimental NMR spectra be resolved?

- Methodological Answer : Discrepancies in NMR (e.g., unexpected splitting from diastereotopic protons) require computational modeling (Gaussian09, B3LYP/6-31G*). For NMR, calibrate shifts using external CFCl3 and compare with DFT-predicted chemical environments. Assign NOESY correlations to confirm spatial proximity of difluoromethyl and Boc groups .

Q. How does the difluoromethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing difluoromethyl group activates the pyridine ring for Suzuki-Miyaura couplings. Optimize conditions using Pd(PPh3)4 (2 mol%), K2CO3 in DMF/H2O (3:1) at 80°C. Monitor for dehalogenation by-products via LC-MS and adjust ligand choice (e.g., XPhos) to suppress side reactions .

Q. What in vitro assays assess biological activity, and how is carbamate interference mitigated?

- Methodological Answer : Use kinase inhibition assays (e.g., ADP-Glo™) with ATP concentrations adjusted to 10 µM. Pre-incubate the compound with esterase (e.g., porcine liver) to hydrolyze the Boc group, confirmed by LC-MS. For cellular assays, include controls with tert-butyl carbamate analogs to isolate target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.